hGGPPS-IN-2

hGGPPS Inhibition Enzymatic Assay Structure-Activity Relationship

hGGPPS-IN-2 (Compound 16g) is a C-2-substituted thienopyrimidine bisphosphonate (C2-ThP-BP) with an IC50 of 2 μM against human geranylgeranyl pyrophosphate synthase (hGGPPS). Unlike older N-BPs (zoledronate, risedronate) that primarily inhibit FPPS, this compound is specifically optimized for hGGPPS, enabling clean target engagement studies without confounding off-target effects. It induces target-selective apoptosis in multiple myeloma cells and has demonstrated in vivo antimyeloma activity, making it an essential reference standard for medicinal chemistry programs developing next-generation hGGPPS inhibitors. Ideal for preclinical MM models, UPR pathway dissection, and comparative SAR studies within the C2-ThP-BP series.

Molecular Formula C20H18FN5O7P2S
Molecular Weight 553.4 g/mol
Cat. No. B12404856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehGGPPS-IN-2
Molecular FormulaC20H18FN5O7P2S
Molecular Weight553.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33)
InChIKeyADZFVWRKYSFEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hGGPPS-IN-2: A Potent and Selective C2-Thienopyrimidine Bisphosphonate Inhibitor of Human GGPPS for Multiple Myeloma Research


hGGPPS-IN-2 (Compound 16g) is a C-2-substituted thienopyrimidine-based bisphosphonate (C2-ThP-BP) analogue and a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS) [1]. It is characterized by a (((2-phenylthieno[2,3-d]pyrimidin-4-yl)amino)methylene)bisphosphonic acid core linked to a specific side chain [1]. This compound induces target-selective apoptosis in multiple myeloma (MM) cells and demonstrates antimyeloma activity in vivo [1].

Why hGGPPS-IN-2 Cannot Be Replaced by Other GGPPS Inhibitors in Targeted Myeloma Studies


Generic substitution among human geranylgeranyl pyrophosphate synthase (hGGPPS) inhibitors is not feasible due to significant structural and functional divergence across inhibitor classes. While older nitrogen-containing bisphosphonates (N-BPs) like zoledronate and risedronate primarily target farnesyl pyrophosphate synthase (FPPS) with limited GGPPS activity [1], the C2-ThP-BP class, including hGGPPS-IN-2, is specifically optimized for hGGPPS inhibition [2]. Furthermore, within the C2-ThP-BP series itself, the linker moiety connecting the core to the side chain critically modulates cellular toxicity and potency in MM cells, making direct interchange impossible without altering experimental outcomes [2].

Quantitative Evidence for hGGPPS-IN-2: Differentiated Potency and Selectivity Data for Procurement Decisions


Enzymatic Inhibition Potency: hGGPPS-IN-2 vs. In-Class Analogues

hGGPPS-IN-2 (Compound 16g) demonstrates potent inhibition of human GGPPS with an IC50 of 2 μM . This potency is a direct result of its specific structural optimization as a C2-ThP-BP analogue. In contrast, other members of the same C2-ThP-BP class, which vary in their linker moieties or side chains, exhibit significantly different levels of toxicity and potency in MM cells, underscoring that even minor structural modifications within this class yield non-equivalent biological outcomes [1].

hGGPPS Inhibition Enzymatic Assay Structure-Activity Relationship

Target Class Differentiation: hGGPPS Selectivity of C2-ThP-BPs vs. FPPS-Targeting Bisphosphonates

hGGPPS-IN-2 belongs to the C2-ThP-BP class, which was designed for potent and selective inhibition of hGGPPS . This contrasts sharply with first- and second-generation nitrogen-containing bisphosphonates (N-BPs), such as zoledronate and risedronate, which are primarily inhibitors of farnesyl pyrophosphate synthase (FPPS) and exhibit weak or negligible activity against human GGPPS [1][2]. For instance, lipophilic analogues of zoledronate and risedronate show binding to GGPPS with a ΔG of -9 kcal/mol, which is only 0.5 kcal/mol worse than the parent compounds, indicating that the parent N-BPs themselves have minimal inherent GGPPS affinity [1].

Target Selectivity Bisphosphonates Mechanism of Action

Functional Differentiation: Target-Selective Apoptosis in Multiple Myeloma Cells

hGGPPS-IN-2 is specifically reported to induce target-selective apoptosis in multiple myeloma (MM) cells, a key functional differentiator from many other GGPPS inhibitors . This selectivity is a hallmark of the C2-ThP-BP class and is linked to the compound's ability to disrupt protein geranylgeranylation in MM cells, leading to the induction of the unfolded protein response (UPR) and subsequent apoptosis [1]. While other GGPPS inhibitors like digeranyl bisphosphonate (DGBP) can induce apoptosis, hGGPPS-IN-2 has been specifically optimized and characterized within the context of MM cell lines, providing a targeted tool for myeloma research [2].

Multiple Myeloma Apoptosis Cellular Activity

Optimal Research Applications for hGGPPS-IN-2: From Target Validation to In Vivo Myeloma Studies


In Vitro Target Engagement and hGGPPS Inhibition Studies

hGGPPS-IN-2 is an ideal tool compound for confirming hGGPPS as a molecular target in biochemical and cellular assays. Its defined IC50 of 2 μM [1] allows for reproducible dose-response experiments to establish target engagement and downstream effects on geranylgeranylation pathways, distinct from the confounding FPPS inhibition seen with older bisphosphonates [2].

Investigating Geranylgeranylation-Dependent Apoptosis in Multiple Myeloma

The validated ability of hGGPPS-IN-2 to induce target-selective apoptosis in multiple myeloma (MM) cells [1] makes it a powerful tool for dissecting the mechanisms linking disrupted protein prenylation to the unfolded protein response (UPR) and cell death in hematological malignancies [2]. This is a critical differentiator from other GGPPS inhibitors lacking this specific disease-relevant characterization.

In Vivo Proof-of-Concept Studies for Antimyeloma Activity

hGGPPS-IN-2 has demonstrated antimyeloma activity in vivo [1]. It is therefore suitable for use in preclinical animal models of multiple myeloma to evaluate the therapeutic potential of hGGPPS inhibition. This in vivo validation separates it from earlier, less characterized GGPPS inhibitors and provides a basis for pharmacokinetic and pharmacodynamic studies.

Structure-Activity Relationship (SAR) and Chemical Biology Tool for the C2-ThP-BP Class

As a well-characterized member of the C2-ThP-BP class, hGGPPS-IN-2 serves as a benchmark for comparative studies exploring the impact of linker and side-chain modifications on hGGPPS inhibition, cellular toxicity, and in vivo efficacy [2]. It is an essential reference standard for medicinal chemistry efforts aimed at developing next-generation hGGPPS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for hGGPPS-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.